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molecular formula C6H2BrFN2 B1382056 5-Bromo-2-fluoronicotinonitrile CAS No. 1256821-83-6

5-Bromo-2-fluoronicotinonitrile

Cat. No. B1382056
M. Wt: 201 g/mol
InChI Key: IKJFCBRIICKXPQ-UHFFFAOYSA-N
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Patent
US09433622B2

Procedure details

To a solution of 5-Bromo-2-fluoro-pyridine-3-carbaldehyde oxime (3) (19.0 g, 86.8 mmol) in MeCN (400 mL) was added dimethylacetylene dicarboxylate (25.0 g, 176 mmol) and TEA (24.1 mL, 173 mmol) dropwise. The reaction mixture was stirred at rt for 4 hours. The solvent was evaporated in vacuo and the residue diluted with CHCl3 (300 mL) and H2O (300 mL). The layers were separated and the organic phase washed with saturated brine solution (200 mL), then dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by column chromatography (100-200 mesh silica gel, 10% EtOAc-pet ether) to provide the title compound as a white solid (12.0 g, 69%); Rf: 0.7 (20% EtOAc-pet ether).
Name
5-Bromo-2-fluoro-pyridine-3-carbaldehyde oxime
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
24.1 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[N:10]O)[C:5]([F:8])=[N:6][CH:7]=1.COC(C#CC(OC)=O)=O>CC#N>[Br:1][C:2]1[CH:7]=[N:6][C:5]([F:8])=[C:4]([CH:3]=1)[C:9]#[N:10]

Inputs

Step One
Name
5-Bromo-2-fluoro-pyridine-3-carbaldehyde oxime
Quantity
19 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)F)C=NO
Name
Quantity
25 g
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Name
TEA
Quantity
24.1 mL
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with CHCl3 (300 mL) and H2O (300 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase washed with saturated brine solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (100-200 mesh silica gel, 10% EtOAc-pet ether)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=NC(=C(C#N)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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